![molecular formula C24H33FO5 B570666 methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate CAS No. 291303-34-9](/img/structure/B570666.png)
methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate
Overview
Description
The actions of many clinical prostaglandins, including those used for estrous synchronization and for reduction of intraocular pressure, are mediated through the FP receptor. CAY10510 is an analog of PGF2α containing an acetylenic fluorobenzene substituent in the lower side chain. CAY10510 has an IC50 of 0.5 µM when tested for binding to the recombinant human FP receptor.
Scientific Research Applications
HMG-CoA Reductase Inhibition
- Inhibitory Effects on Cholesterol Biosynthesis: This compound has been found to be a potent inhibitor of HMG-CoA reductase (HMGR), an enzyme crucial in cholesterol biosynthesis. Studies demonstrate that similar compounds, notably 3,5-Dihydroxy-7-(N-imidazolyl)heptanoates and heptenoates, show significant HMGR inhibitory activity, surpassing that of known drugs like lovastatin and pravastatin (Chan et al., 1993).
Involvement in Drug Impurity Characterization
- Characterization of Impurities in Pharmaceutical Products: The compound has been associated with the characterization of impurities in the preparation of pharmaceutical agents, such as Tafluprost, an antiglaucoma agent. The isolation and characterization of structurally similar impurities indicate its potential utility in the quality control of drug manufacturing (Jaggavarapu et al., 2020).
Role in Enzyme Inhibitor Synthesis
- Synthesis of Enzyme Inhibitors: The synthesis of variants of this compound has been explored for the development of enzyme inhibitors. A study on the synthesis of 7-(substituted aryl)-3,5-dihydroxy-6-heptenoic acids and their lactone derivatives, closely related to the compound , showed promising results in inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase in vitro (Hoffman et al., 1985).
Antibacterial Activity
- Potential as Antibacterial Drugs: Research has been conducted on compounds with structural similarities to methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate, focusing on their potential as antibacterial agents. These studies explore the synthesis and biological evaluations of novel compounds with potent activity against respiratory pathogens (Odagiri et al., 2013).
Mechanism of Action
Target of Action
The primary target of CAY10510 is the FP receptor . The FP receptor is a G-protein-coupled receptor that mediates the actions of many clinical prostaglandins, including those used for estrous synchronization and for reduction of intraocular pressure .
Mode of Action
CAY10510 interacts with the FP receptor by binding to it. It is an analog of PGF2α containing an acetylenic fluorobenzene substituent in the lower side chain . It has an IC50 of 0.5 µM when tested for binding to the recombinant human FP receptor .
Biochemical Pathways
It is known that the fp receptor, to which cay10510 binds, is involved in thecyclooxygenase pathway . This pathway is responsible for the production of prostaglandins, which are lipid compounds that perform diverse hormonal functions in the body .
Pharmacokinetics
Its solubility in various solvents has been reported: dmf: 30 mg/ml, dmso: 50 mg/ml, ethanol: 50 mg/ml, pbs (ph 72): 025 mg/ml . These solubility properties may influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of CAY10510’s action are primarily mediated through its interaction with the FP receptor. By acting as an agonist for this receptor, CAY10510 can influence a variety of physiological processes, including estrous synchronization and reduction of intraocular pressure .
properties
IUPAC Name |
methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FO5/c1-30-24(29)11-5-3-2-4-9-19-20(23(28)16-22(19)27)15-14-18(26)13-12-17-8-6-7-10-21(17)25/h6-8,10,18-20,22-23,26-28H,2-5,9,11,14-16H2,1H3/t18?,19-,20-,22+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQWSGFNEJJFEJ-OCQIDRNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC1C(CC(C1CCC(C#CC2=CC=CC=C2F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCCCC[C@H]1[C@H](C[C@H]([C@@H]1CCC(C#CC2=CC=CC=C2F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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